1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate
Description
1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate is a propanedioate ester derivative featuring a 2-cyanopyridin-3-yl substituent at the central carbon. Its structure combines a malonate backbone with a pyridine ring functionalized by a cyano group, conferring unique electronic and steric properties. The electron-withdrawing cyano group enhances reactivity in nucleophilic substitution or cyclization reactions, while the pyridine moiety facilitates aromatic interactions .
Properties
IUPAC Name |
dimethyl 2-(2-cyanopyridin-3-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)9(11(15)17-2)7-4-3-5-13-8(7)6-12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIAASSGRFMSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(N=CC=C1)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate typically involves the reaction of 2-cyanopyridine with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(2-cyanopyridin-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The cyanopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog: Dimethyl 2-(Tridecafluorooctyl)propanedioate (CAS 220075-01-4)
Key Differences :
- Substituent: The fluorinated alkyl chain (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) replaces the 2-cyanopyridin-3-yl group.
- Properties :
- Hydrophobicity : The perfluorinated chain increases lipophilicity, making this compound highly resistant to polar solvents.
- Stability : Fluorinated alkyl groups enhance thermal and oxidative stability compared to aromatic systems.
Table 1: Structural and Functional Comparison
| Property | Target Compound | Dimethyl 2-(Tridecafluorooctyl)propanedioate |
|---|---|---|
| Substituent | 2-Cyanopyridin-3-yl (electron-withdrawing) | Tridecafluorooctyl (lipophilic) |
| Molecular Weight (est.) | ~276 g/mol | ~520 g/mol |
| Solubility | Moderate in polar aprotic solvents | Low in polar solvents, high in fluorinated matrices |
| Reactivity | Prone to nucleophilic attack | Chemically inert under standard conditions |
Pyridine Derivatives: Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
Key Differences :
- Backbone: Propanoate ester (single ester group) vs. propanedioate (dual ester groups).
- Substituents: The pyridine ring bears an amino and fluorine group at positions 2 and 5, respectively, instead of a cyano group.
- Properties: Electronic Effects: The amino group is electron-donating, opposing the cyano group’s electron-withdrawing nature. This alters acidity (pKa) and reaction pathways. Hydrogen Bonding: The amino group enables hydrogen bonding, enhancing solubility in protic solvents.
- Applications : More suited for biological applications (e.g., kinase inhibitors) due to hydrogen-bonding capacity, unlike the target compound’s utility in electrophilic reactions .
Table 2: Substituent Impact on Pyridine Derivatives
| Feature | Target Compound | Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate |
|---|---|---|
| Pyridine Functionalization | 2-Cyano (strong EWG) | 2-Amino (EDG), 5-Fluoro (weak EWG) |
| Backbone | Propanedioate (dual ester) | Propanoate (single ester) |
| Reactivity | Electrophilic aromatic substitution | Nucleophilic aromatic substitution |
Research Findings and Inferences
- Electronic Effects: The cyano group in the target compound significantly lowers the electron density of the pyridine ring, making it more reactive toward electrophiles compared to amino- or fluorine-substituted analogs .
- Synthetic Utility: The malonate ester backbone allows for bis-alkylation or cyclocondensation reactions, a feature absent in single-ester derivatives like the propanoate analog.
- Thermal Stability : Fluorinated analogs (e.g., CAS 220075-01-4) exhibit superior thermal stability (>300°C) due to C-F bond strength, whereas the target compound likely decomposes at lower temperatures (~200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
